Cas no 128800-36-2 (Methyl 2-chloro-4,6-difluorobenzoate)
Methyl 2-chloro-4,6-difluorobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-chloro-4,6-difluorobenzoate
- benzoic acid, 2-chloro-4,5-difluoro-, methyl ester
- LogP
- 2-Chloro-4,5-difluorobenzoic acid methyl ester
- METHYL 2-CHLORO-4,5-DIFLUOROBENZOATE
- CS-0149391
- Benzoic acid,2-chloro-4,5-difluoro-,Methyl ester
- DB-355625
- AKOS017259822
- MFCD10566827
- 2-Chloro-4,5-difluorobenzoic acid, methyl ester
- 128800-36-2
- SCHEMBL1110997
- AYXSLWFGIGSIDJ-UHFFFAOYSA-N
- F20995
- Methyl2-chloro-4,5-difluorobenzoate
- 2-chloro-4,5-difluoro-benzoic acid methyl ester
-
- MDL: MFCD10566827
- Inchi: 1S/C8H5ClF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
- InChI Key: AYXSLWFGIGSIDJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C(=O)OC)F)F
Computed Properties
- Exact Mass: 205.99465
- Monoisotopic Mass: 205.9946134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.398
- Boiling Point: 236.4°C at 760 mmHg
- Flash Point: 100.2°C
- Refractive Index: 1.492
- PSA: 26.3
Methyl 2-chloro-4,6-difluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008142-250mg |
Methyl 2-chloro-4,5-difluorobenzoate |
128800-36-2 | 97% | 250mg |
504.00 USD | 2021-05-31 | |
| Alichem | A015008142-500mg |
Methyl 2-chloro-4,5-difluorobenzoate |
128800-36-2 | 97% | 500mg |
855.75 USD | 2021-05-31 | |
| Alichem | A015008142-1g |
Methyl 2-chloro-4,5-difluorobenzoate |
128800-36-2 | 97% | 1g |
1,460.20 USD | 2021-05-31 | |
| TRC | M221778-50mg |
Methyl 2-Chloro-4,6-Difluorobenzoate |
128800-36-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M221778-100mg |
Methyl 2-Chloro-4,6-Difluorobenzoate |
128800-36-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M221778-500mg |
Methyl 2-Chloro-4,6-Difluorobenzoate |
128800-36-2 | 500mg |
$ 230.00 | 2022-06-04 | ||
| Apollo Scientific | PC50428-1g |
2-Chloro-4,5-difluorobenzoic acid, methyl ester |
128800-36-2 | 98% | 1g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC50428-5g |
2-Chloro-4,5-difluorobenzoic acid, methyl ester |
128800-36-2 | 98% | 5g |
£50.00 | 2025-02-21 | |
| abcr | AB517087-250 mg |
Methyl 2-chloro-4,5-difluorobenzoate, 95%; . |
128800-36-2 | 95% | 250MG |
€150.20 | 2023-04-17 | |
| abcr | AB517087-500 mg |
Methyl 2-chloro-4,5-difluorobenzoate, 95%; . |
128800-36-2 | 95% | 500MG |
€228.10 | 2023-04-17 |
Methyl 2-chloro-4,6-difluorobenzoate Suppliers
Methyl 2-chloro-4,6-difluorobenzoate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Methyl 2-chloro-4,6-difluorobenzoate
Methyl 2-chloro-4,6-difluorobenzoate (CAS No. 128800-36-2): A Comprehensive Overview
Methyl 2-chloro-4,6-difluorobenzoate, identified by its CAS number 128800-36-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of benzoate derivatives, characterized by its unique structural features that include both chloro and difluoro substituents. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The molecular structure of Methyl 2-chloro-4,6-difluorobenzoate consists of a benzoic acid backbone with esterification at the methyl end and halogen atoms at specific positions. The presence of chlorine and fluorine atoms enhances its reactivity, enabling it to participate in a wide range of chemical transformations. These transformations are crucial for the development of novel compounds with potential therapeutic applications.
In recent years, Methyl 2-chloro-4,6-difluorobenzoate has garnered attention in the field of medicinal chemistry due to its versatile applications. Researchers have been exploring its utility as a building block for the synthesis of bioactive molecules. For instance, studies have demonstrated its role in the development of compounds with anti-inflammatory and antiviral properties. The electron-withdrawing nature of the chloro and difluoro groups facilitates the formation of stable intermediates, which are essential for constructing complex molecular architectures.
The compound's unique electronic properties also make it a candidate for material science applications. Specifically, its ability to interact with other molecules through hydrogen bonding and dipole-dipole interactions has been leveraged in the design of novel materials with enhanced stability and functionality. These materials are being investigated for their potential use in coatings, adhesives, and specialty polymers.
Recent advancements in synthetic methodologies have further expanded the utility of Methyl 2-chloro-4,6-difluorobenzoate. Catalytic processes have enabled more efficient and sustainable routes to its synthesis, reducing waste and improving yield. These innovations align with the growing emphasis on green chemistry principles in industrial applications. The compound's role as a key intermediate in these processes underscores its importance in modern chemical manufacturing.
The pharmaceutical industry has been particularly interested in Methyl 2-chloro-4,6-difluorobenzoate due to its potential as a precursor for drug candidates. Researchers have utilized computational modeling to predict how modifications to its structure could enhance its biological activity. These studies have identified promising leads for further development into therapeutic agents targeting various diseases. The compound's ability to undergo selective functionalization makes it an attractive scaffold for medicinal chemists.
In addition to pharmaceutical applications, Methyl 2-chloro-4,6-difluorobenzoate has found utility in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides and herbicides that are effective yet environmentally friendly. The incorporation of halogen atoms enhances its binding affinity to biological targets, improving the efficacy of these agrochemicals while minimizing ecological impact.
The safety profile of Methyl 2-chloro-4,6-difluorobenzoate is another critical aspect that has been thoroughly investigated. Extensive toxicological studies have been conducted to assess its potential health effects. These studies have shown that when handled properly, the compound exhibits low toxicity levels. However, as with any chemical substance, appropriate safety measures must be taken during handling and storage to ensure worker safety.
The regulatory landscape surrounding Methyl 2-chloro-4,6-difluorobenzoate is also evolving. Regulatory agencies continue to monitor its use and efficacy in various applications. Compliance with existing guidelines ensures that the compound is used responsibly and safely across different industries. This regulatory oversight is essential for maintaining public trust and ensuring the sustainable use of chemical resources.
In conclusion, Methyl 2-chloro-4,6-difluorobenzoate strong>(CAS No. 128800-36-2) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand further, driving innovation across multiple scientific disciplines.
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